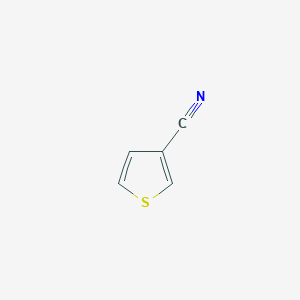
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride
Overview
Description
UWA-101 (hydrochloride) is an analytical reference material that is structurally categorized as an amphetamine. It inhibits both serotonin and dopamine reuptake (Kis = 467 and 894 nM, respectively), but has no effect on the reuptake of noradrenaline (Ki > 50,000 nM). UWA-101 enhances L-DOPA anti-parkinsonian action without exacerbating dyskinesia. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .
Mode of Action
UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .
Result of Action
In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .
Action Environment
As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been reported to interact with various enzymes and proteins . For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have shown anticancer activity against various cancer cell lines .
Cellular Effects
Related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Molecular Mechanism
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Metabolic Pathways
Compounds with similar structures have been reported to be involved in the glutathione metabolism .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDALMALRMSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)






![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)

